(2S)-2-azidopropanoate;cyclohexylazanium
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Overview
Description
(S)-2-Azido-propionic acid cyclohexylammonium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an azido group (-N₃) attached to the second carbon of a propionic acid moiety, with cyclohexylammonium as the counterion. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Azido-propionic acid cyclohexylammonium salt typically involves the azidation of (S)-2-bromo-propionic acid. This reaction is carried out by treating (S)-2-bromo-propionic acid with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces the bromine atom.
Industrial Production Methods
Industrial production of (S)-2-Azido-propionic acid cyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Azido-propionic acid cyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted propionic acid derivatives.
Scientific Research Applications
(S)-2-Azido-propionic acid cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Azido-propionic acid cyclohexylammonium salt involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, particularly the Huisgen cycloaddition, to form triazoles. This reaction is highly specific and efficient, making the compound valuable in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
®-2-Azido-propionic acid cyclohexylammonium salt: The enantiomer of the (S) compound, with different stereochemistry.
2-Azido-acetic acid: Lacks the additional carbon in the propionic acid moiety.
3-Azido-propionic acid: The azido group is attached to the third carbon instead of the second.
Uniqueness
(S)-2-Azido-propionic acid cyclohexylammonium salt is unique due to its specific stereochemistry and the presence of the azido group at the second carbon. This configuration imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C9H18N4O2 |
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Molecular Weight |
214.27 g/mol |
IUPAC Name |
(2S)-2-azidopropanoate;cyclohexylazanium |
InChI |
InChI=1S/C6H13N.C3H5N3O2/c7-6-4-2-1-3-5-6;1-2(3(7)8)5-6-4/h6H,1-5,7H2;2H,1H3,(H,7,8)/t;2-/m.0/s1 |
InChI Key |
CGKQKHCXMKZFEF-WNQIDUERSA-N |
Isomeric SMILES |
C[C@@H](C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
Canonical SMILES |
CC(C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
Origin of Product |
United States |
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